molecular formula C42H40O6P2 B11067674 1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-di-oxaoctane

1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-di-oxaoctane

Cat. No.: B11067674
M. Wt: 702.7 g/mol
InChI Key: XQINQNZJKCDAMK-UHFFFAOYSA-N
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Description

{2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE is a complex organic compound characterized by its multiple ether linkages and diphenylphosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine oxide with a phenol derivative, followed by successive etherification steps using ethylene glycol derivatives. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol groups, facilitating the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.

    Substitution: The ether linkages can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphine oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE is used as a building block for synthesizing more complex molecules. Its multiple ether linkages and phosphoryl groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

Its phosphoryl groups can interact with biological molecules, enhancing the solubility and bioavailability of therapeutic agents .

Industry

In the industrial sector, {2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE is used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure imparts desirable properties like thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of {2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE involves its interaction with molecular targets through its phosphoryl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ether linkages also contribute to its ability to interact with hydrophobic and hydrophilic environments, making it a versatile agent in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Bis[2-[(oxo)diphenylphosphino]phenyl] Ether: Similar in structure but lacks the extensive ether linkages.

    2-[2-[3-(Diphenylphosphinoyl)-4-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol: Contains fewer ether linkages and hydroxyl groups.

Uniqueness

{2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE is unique due to its extensive ether linkages and multiple diphenylphosphoryl groups. These features provide it with enhanced solubility, stability, and versatility in various applications compared to similar compounds .

Properties

Molecular Formula

C42H40O6P2

Molecular Weight

702.7 g/mol

IUPAC Name

1-diphenylphosphoryl-2-[2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]ethoxy]benzene

InChI

InChI=1S/C42H40O6P2/c43-49(35-17-5-1-6-18-35,36-19-7-2-8-20-36)41-27-15-13-25-39(41)47-33-31-45-29-30-46-32-34-48-40-26-14-16-28-42(40)50(44,37-21-9-3-10-22-37)38-23-11-4-12-24-38/h1-28H,29-34H2

InChI Key

XQINQNZJKCDAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOCCOCCOC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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